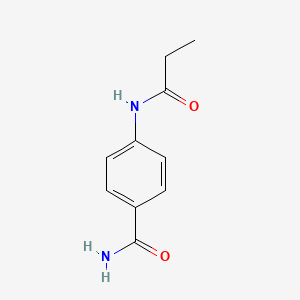

4-(Propanoylamino)benzamide

Description

4-(Propanoylamino)benzamide is a benzamide derivative characterized by a propanoyl (propionyl) group attached to the amino functionality at the para position of the benzamide core (structure: C₆H₅CONH-C₆H₄-NHCOC₂H₅). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors, antimicrobial agents, and receptor-targeted therapeutics. Its structural flexibility allows for modifications at the amide and aromatic regions, enabling tailored interactions with biological targets .

Properties

IUPAC Name |

4-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQPARZANZSYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: In industrial settings, the preparation of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, p-nitrobenzoic acid can be reacted with thionyl chloride in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride, which is then converted to p-aminobenzamide through subsequent reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Propanoylamino)benzamide can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Water radical cations in microdroplets can facilitate oxidation reactions under ambient conditions.

Substitution: Typical reagents include halogenating agents and nucleophiles, with reactions often conducted under mild to moderate temperatures.

Major Products:

Oxidation: Quaternary ammonium cations.

Substitution: Various substituted benzamides, depending on the reagents used.

Scientific Research Applications

4-(Propanoylamino)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(Propanoylamino)benzamide involves its interaction with specific molecular targets. For instance, benzamidine, a related compound, acts as a serine protease inhibitor, which suggests that 4-(Propanoylamino)benzamide may also inhibit similar enzymes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are heavily influenced by substituents on the aromatic ring and the amide side chain. Below is a comparative analysis of key analogs:

*Estimated based on structural formula.

Key Observations:

- Bioactivity: The incorporation of electron-withdrawing groups (e.g., -CF₃ in compound 1) enhances antibacterial potency, as seen in MRSA inhibition . In contrast, 4-(Propanoylamino)benzamide lacks such groups, suggesting its role as a scaffold rather than a direct therapeutic agent.

- Substituent Effects : Bulky substituents (e.g., oxadiazole in LMM5) improve antifungal activity but reduce solubility, necessitating surfactants like Pluronic F-127 for formulation .

- Molecular Weight: Lower molecular weight analogs (e.g., 4-(Propanoylamino)benzamide) exhibit better pharmacokinetic profiles, making them preferable for CNS-targeted drug design .

Physicochemical and Analytical Data

- Solubility: 4-(Propanoylamino)benzamide requires surfactants (e.g., Pluronic F-127) for aqueous solubility, similar to LMM5 and LMM11 .

- Spectroscopic Characterization: ¹H NMR: Aromatic protons appear at δ 7.5–8.0 ppm, while the propanoyl -CH₂CH₃ group resonates at δ 1.1–2.1 ppm . LCMS: [M+H]⁺ peak at m/z 207.1, consistent with its molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.